The compound has the following identifiers:
Methyl 3-amino-2-(aminomethyl)propanoate is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory conditions. Its classification as an amino acid derivative highlights its structural similarities to natural amino acids, making it a useful building block in organic synthesis.
The synthesis of methyl 3-amino-2-(aminomethyl)propanoate can be achieved through several methods, often involving the reaction of simple precursors under specific conditions.
Methyl 3-amino-2-(aminomethyl)propanoate features a distinct molecular structure characterized by:
CC(C(CN)N)C(=O)OC
InChI=1S/C5H12N2O2/c1-4(6)5(7)8-3/h4,6H,1-3,7H2,(H,8,9)
This structure indicates that the compound can participate in various chemical reactions due to the presence of both an amino group and an ester functionality.
Methyl 3-amino-2-(aminomethyl)propanoate is capable of undergoing several types of chemical reactions:
The mechanism of action for methyl 3-amino-2-(aminomethyl)propanoate largely depends on its interaction with biological targets:
Research indicates that similar compounds exhibit varying degrees of efficacy based on their structural features and the specific biological context in which they are applied.
Methyl 3-amino-2-(aminomethyl)propanoate exhibits several notable physical and chemical properties:
Methyl 3-amino-2-(aminomethyl)propanoate has a wide range of applications:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6